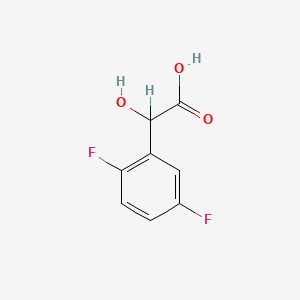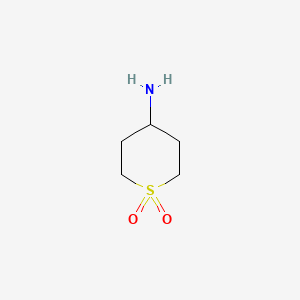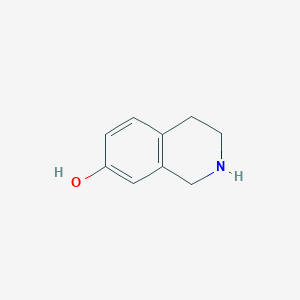
2,5-Difluoromandelic acid
Vue d'ensemble
Description
“2,5-Difluoromandelic acid” is an organic compound with the chemical formula C8H6F2O3 . It is part of a collection of rare and unique chemicals often used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of “2,5-Difluoromandelic acid” is represented by the linear formula C8H6F2O3 . It has a molecular weight of 188.132 .
Physical And Chemical Properties Analysis
“2,5-Difluoromandelic acid” has a predicted density of 1.522±0.06 g/cm3, a melting point of 110-112°C, and a predicted boiling point of 310.1±37.0 °C . Its pKa is predicted to be 3.17±0.10 .
Applications De Recherche Scientifique
Pharmaceuticals
2,5-Difluoromandelic acid: is a valuable chiral building block in pharmaceutical research. Its difluorinated phenyl group can enhance the binding affinity and metabolic stability of therapeutic agents. It is used in the synthesis of alpha-adrenergic agonists , aromatase inhibitors , and antidepressants . The compound’s ability to introduce fluorine atoms into drug molecules is particularly beneficial, as fluorine can significantly alter a drug’s properties, including its lipophilicity and bioavailability .
Agriculture
In the agricultural sector, 2,5-Difluoromandelic acid may serve as a precursor for the synthesis of agrochemicals. Its derivatives can be used to develop new pesticides and herbicides with improved efficacy and reduced environmental impact. The compound’s fluorine atoms can contribute to the creation of compounds that are more resistant to degradation, thereby extending their active life in the environment .
Material Science
The incorporation of 2,5-Difluoromandelic acid into polymers and resins can lead to materials with enhanced properties. For instance, its inclusion in polymer chains can increase resistance to solvents and chemicals, making it suitable for specialized coatings and packaging materials. Additionally, its optical properties can be leveraged in the development of advanced photonic materials .
Chemical Synthesis
As an intermediate in chemical synthesis, 2,5-Difluoromandelic acid is utilized in the preparation of various organic compounds. Its difluorinated moiety is particularly useful in the synthesis of complex molecules where selective fluorination is required. It can also be employed in asymmetric synthesis to create chiral molecules with high enantiomeric purity .
Environmental Science
In environmental science, 2,5-Difluoromandelic acid can be used as a tracer or a standard in the analysis of fluorinated organic compounds in environmental samples. Its well-defined structure and properties make it an ideal candidate for calibration in chromatographic and spectroscopic methods, aiding in the detection and quantification of pollutants .
Analytical Chemistry
2,5-Difluoromandelic acid: plays a role in analytical chemistry as a reagent or a standard for method development and validation. Its unique spectral characteristics are useful in the development of new analytical techniques for the detection of chiral compounds. It can also be used to study the behavior of difluorinated compounds in various analytical processes .
Biotechnology
In biotechnological applications, 2,5-Difluoromandelic acid can be used in enzyme-mediated reactions to study the mechanism of biocatalysis involving fluorinated substrates. It can also be a substrate in the production of enantiomerically pure compounds through microbial or enzymatic transformations, which are crucial in the manufacture of bioactive molecules .
Food Industry
Although not directly used as a food additive, 2,5-Difluoromandelic acid can be involved in the synthesis of flavor compounds or food preservatives. Its derivatives may enhance the flavor profile of artificial sweeteners or contribute to the preservation of food by inhibiting the growth of bacteria .
Safety and Hazards
“2,5-Difluoromandelic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and avoid contact with skin and eyes . Protective equipment and face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
2-(2,5-difluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATKDMCCMCSATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343274 | |
| Record name | 2,5-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoromandelic acid | |
CAS RN |
207853-61-0 | |
| Record name | 2,5-Difluoro-α-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207853-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207853-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)